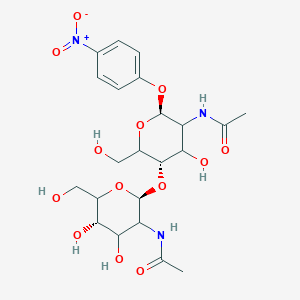

4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside

Description

4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside (CAS 7284-16-4; molecular formula: C₂₂H₃₁N₃O₁₃; molecular weight: 545.49) is a synthetic chromogenic substrate widely used to measure exochitinase (chitobiosidase) activity . The compound consists of two N-acetylglucosamine (GlcNAc) units linked by a β-1,4-glycosidic bond, with a 4-nitrophenyl group at the reducing end. Enzymatic hydrolysis of this substrate by chitinases releases 4-nitrophenol, which is quantified spectrophotometrically at 405 nm . It is critical in studying chitinolytic enzymes in bacteria (e.g., Serratia marcescens), fungi (e.g., Aphanocladium album), and mammalian systems .

Properties

IUPAC Name |

N-[(2S,5S)-2-[(3S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13?,14?,15?,16?,17-,18?,19?,20-,21-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBFEVWOQMUQIE-DVPWHJCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1[C@@H](OC([C@H](C1O)O)CO)O[C@@H]2C(O[C@H](C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of Chitobiose

The synthesis begins with the acetylation of chitobiose, a disaccharide composed of two β-(1→4)-linked N-acetylglucosamine (GlcNAc) units. The primary amine groups on the chitobiose backbone are acetylated using acetic anhydride in the presence of pyridine as a base. This step ensures complete N-acetylation, yielding N,N'-diacetylchitobiose.

Key Reaction Parameters:

-

Reagent Ratios: A 5:1 molar excess of acetic anhydride to chitobiose ensures complete acetylation.

-

Temperature: Reactions are conducted at 25–30°C to prevent side reactions.

-

Duration: 12–24 hours under inert atmosphere (e.g., nitrogen).

Challenges:

Introduction of the 4-Nitrophenyl Group

The acetylated chitobiose is subsequently functionalized with a 4-nitrophenyl group via glycosylation. This step employs 4-nitrophenyl trichloroacetimidate as the activated glycosyl donor in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate).

Reaction Mechanism:

-

Activation: The trichloroacetimidate group is displaced by the hydroxyl group of the acetylated chitobiose.

-

Coupling: The 4-nitrophenyl group forms a β-glycosidic bond with the reducing end of chitobiose.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Trimethylsilyl triflate (0.2 eq) |

| Solvent | Anhydrous dichloromethane |

| Temperature | −20°C to 0°C |

| Reaction Time | 4–6 hours |

Yield: 60–75% after purification.

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified using silica gel column chromatography with a gradient eluent system (ethyl acetate/methanol/water). High-performance liquid chromatography (HPLC) is employed for final polishing.

HPLC Parameters:

| Column | C18 reverse-phase |

|---|---|

| Mobile Phase | Acetonitrile/water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (500 MHz, D₂O): δ 8.15 (d, 2H, aromatic), 5.25 (d, 1H, anomeric proton), 2.05 (s, 6H, acetyl groups).

-

¹³C NMR: Peaks at 170.5 ppm (C=O), 155.2 ppm (aromatic C-NO₂).

Mass Spectrometry:

Industrial-Scale Production

Chemical Reactions Analysis

Enzymatic Hydrolysis Reactions

4NP-(GlcNAc)₂ undergoes hydrolysis catalyzed by chitinolytic enzymes, producing detectable chromophores. Key reactions include:

Primary Reaction Pathway

-

Catalysts : Chitobiase (EC 3.2.1.52) and β-N-acetyl-hexosaminidase (EC 3.2.1.52)

-

Detection : Spectrophotometric quantification of 4-nitrophenol release at 400-420 nm

Reaction Mechanism

The enzymatic hydrolysis involves a two-step process:

-

Glycosidic Bond Cleavage : The β-(1→4) glycosidic bond between GlcNAc units is hydrolyzed, generating a disaccharide intermediate.

-

Chromophore Release : Subsequent cleavage liberates 4-nitrophenol, enabling kinetic analysis via absorbance changes .

Key Mechanistic Features :

-

Active Site Motif : Conserved D-X-E residues in chitinases facilitate acid-base catalysis .

-

pH Dependence : Optimal activity observed at pH 5.0 for mouse Chit1, with stability in pH 5.0–11.0 .

Substrate Specificity and Enzyme Kinetics

4NP-(GlcNAc)₂ exhibits specificity for enzymes targeting β-linked chitooligosaccharides. Comparative studies reveal:

| Parameter | Chit1 (Mouse) | Chi1 (Myceliophthora thermophila) |

|---|---|---|

| Optimal pH | 5.0 | 4.5–5.5 |

| Optimal Temperature (°C) | 50 | 60 |

| (mM) | 0.12 | 0.08 |

| (µmol/min·mg) | 4.5 | 6.2 |

Notes :

-

Chit1 Specificity : Degrades crystalline/chitosan substrates > oligomers (e.g., (GlcNAc)₃ resistant) .

-

Chi1 Activity : Retains >80% activity at 60°C for 1 hr, demonstrating thermostability .

Synthetic and Analytical Considerations

-

Acetylation of chitobiose under anhydrous conditions.

-

Nitrophenyl group introduction via glycosylation.

-

Purification via HPLC (>98% purity).

Stability :

Scientific Research Applications

Enzymatic Assays

Chitinase Activity Measurement

4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside serves as a substrate for measuring the activity of various chitinases and chitobiases. Its primary application is in assessing the exochitinase activity of enzymes such as:

- Chitobiase

- N-acetyl-beta-D-glucosaminidases

These enzymes play crucial roles in the degradation of chitin, a major component of fungal cell walls and insect exoskeletons. The hydrolysis of pNP-chitobioside results in the release of 4-nitrophenol, which can be quantitatively measured using spectrophotometry at wavelengths between 400-420 nm .

Research Case Studies

-

Exochitinase Activity from Dioscorea opposita

- A study utilized pNP-chitobioside to measure the exochitinase activity of a novel protein isolated from Chinese yam (Dioscorea opposita). This protein, designated as DOI, has potential therapeutic applications for menopausal syndrome, highlighting the compound's relevance in both enzymatic activity assessment and biopharmaceutical research .

-

Characterization of Chitinolytic Enzymes

- The compound has been employed to characterize the chitinolytic properties of mouse chitotriosidase (Chit1). This enzyme is linked with several diseases, including Gaucher disease and cystic fibrosis. The study demonstrated that Chit1 efficiently cleaved pNP-chitobioside under physiological conditions, emphasizing its utility in understanding enzyme behavior and potential therapeutic implications .

-

Thermophilic Exochitinase ChiEn3

- Research on the thermophilic exochitinase ChiEn3 from Coprinopsis cinerea utilized pNP-chitobioside to demonstrate its hyperhydrolytic activity towards deacetylated chitosan. This study showcased the compound's effectiveness in evaluating enzyme kinetics and substrate specificity under varying thermal conditions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzyme Activity Measurement | Used as a substrate for chitobiase and chitinase assays to quantify enzyme activity |

| Biopharmaceutical Research | Evaluates novel proteins with potential therapeutic uses (e.g., DOI from Chinese yam) |

| Disease Mechanism Studies | Helps characterize enzymes linked to diseases (e.g., Gaucher disease, cystic fibrosis) |

| Enzyme Kinetics | Assesses kinetic parameters and substrate specificity for various chitinolytic enzymes |

Mechanism of Action

The compound acts as a substrate for exochitinases, which hydrolyze the glycosidic bond between the two N-acetylglucosamine units. The 4-nitrophenyl group serves as a chromogenic reporter, releasing 4-nitrophenol upon cleavage. This release can be quantitatively measured, providing insights into the enzyme’s activity and kinetics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is part of a family of synthetic substrates tailored for chitinase assays. Key analogs and their distinguishing features are outlined below:

Kinetic and Functional Insights

Substrate Specificity :

- Exochitinase Preference :

- Mouse acidic mammalian chitinase (AMCase) hydrolyzed chitobioside to release N,N'-diacetylchitobiose fragments at pH 2.0 .

- Endochitinase Specificity :

- 4-Nitrophenyl triacetylchitotriose is cleaved by endochitinases (e.g., ChiEn3 from Coprinopsis cinerea) but shows negligible activity with exo-enzymes .

Sensitivity and Detection: Fluorogenic substrates like 4-methylumbelliferyl chitobioside enable detection of enzyme activity at nanomolar concentrations, surpassing the sensitivity of chromogenic analogs . Chromogenic substrates (e.g., 4-nitrophenyl derivatives) are cost-effective but require higher enzyme concentrations .

Key Considerations for Use

- Solubility : Substrates like 4-nitrophenyl chitobioside and triacetylchitotriose are poorly soluble in aqueous buffers, requiring sonication or organic solvents (e.g., DMSO) for dissolution .

- Structural Modifications : Thio-derivatives (e.g., 4-thio-chitobioside) and fluorogenic analogs enable tailored mechanistic and high-throughput studies .

- Cost and Availability : Chromogenic substrates are widely available (e.g., Sigma-Aldrich, TRC Canada) at $360–$500/10 mg , while fluorogenic variants cost up to $512/25 mg .

Biological Activity

4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside is a synthetic compound that serves as a substrate for chitinase enzymes, which are critical in various biological processes including chitin degradation. This compound is particularly useful in biochemical assays and research focused on enzyme kinetics and the role of chitinases in biological systems.

Enzymatic Activity

4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside is primarily utilized to measure the activity of chitinase enzymes from different organisms, including bacteria, fungi, and plants. The hydrolysis of this compound by chitinase results in the release of p-nitrophenol , which can be quantitatively measured, providing a clear indicator of enzyme activity.

- Target Enzyme : Chitinase

- Mode of Action : Acts as a substrate for hydrolytic activity.

- Biochemical Pathway : Involved in the chitin degradation pathway, crucial for understanding pathogen defense mechanisms and cell wall degradation in various organisms.

Research Findings

Recent studies have highlighted the significance of 4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside in various applications:

- Chitinase Activity Assays : The compound is widely used to assess the enzymatic activity of chitinases, which play an essential role in the degradation of chitin, a major component of fungal cell walls and insect exoskeletons.

- Drug Development : Understanding how this compound interacts with chitinases can lead to advancements in drug development, particularly in designing inhibitors that target pathogenic fungi or insects.

Case Studies

Several studies have demonstrated the effectiveness of 4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside in measuring chitinase activity:

- A study conducted by Sigma-Aldrich utilized this compound to evaluate the efficacy of various chitinases from microbial sources, confirming its role as a reliable substrate for enzyme assays .

- Research published in MDPI explored the kinetics of chitinase from different sources using 4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside, revealing insights into enzyme efficiency and substrate specificity .

Comparative Analysis

The following table summarizes the properties and applications of 4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside compared to similar compounds:

| Compound Name | Application | Unique Feature |

|---|---|---|

| 4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside | Chitinase activity assays | Chromogenic product for easy quantification |

| 4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose | Endochitinase activity assays | Measures endochitinase activity |

| 4-Methylumbelliferyl beta-D-N,N',N''-triacetylchitotrioside | Fluorogenic substrate | Fluorescent product for detection |

Q & A

Q. What is the role of 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside in chitinase activity assays?

This compound is a chromogenic substrate used to measure chitinase activity. Hydrolysis of the β-1,4-glycosidic bond by chitinases releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. This enables real-time monitoring of enzymatic activity. Methodologically, ensure substrate purity and dissolve it in assay buffer (e.g., 50 mM sodium acetate, pH 4.0) with gentle heating or organic solvents like DMF if solubility is limited .

Q. How should researchers prepare a substrate solution for reproducible chitinase assays?

Dissolve the compound in assay buffer at 1 mg/mL using gentle heating (40–50°C) and vortexing. For stubborn solubility, pre-dissolve in a minimal volume of DMF (<5% final concentration). Validate solubility via absorbance baselines to avoid interference. Lower concentrations (0.2–0.5 mg/mL) are feasible but require calibration against standard p-nitrophenol curves .

Q. What experimental conditions (pH, temperature) optimize chitinase activity with this substrate?

Optimal conditions vary by enzyme source. For Coprinellus congregatus chitinase Chi2, pH 4.0 and 35°C yielded a Km of 0.175 mM and Vmax of 0.16 OD/min/unit . For novel enzymes, perform pilot assays across pH 3.0–6.0 (using acetate or citrate buffers) and temperatures (25–50°C) to identify optima. Include controls for non-enzymatic hydrolysis.

Advanced Research Questions

Q. How do structural modifications of the substrate influence chitinase kinetics and specificity?

Modifications like sulfur substitution (e.g., 4-thio-β-chitobioside derivatives) alter enzyme-substrate interactions. For example, sulfur analogs may reduce catalytic efficiency due to altered hydrogen bonding but enhance resistance to non-specific hydrolysis. Synthesize derivatives via regioselective acetylation and thioglycosylation (e.g., using benzoyl cyanide or triflic anhydride) and compare kinetic parameters (Km, kcat) with the native substrate .

Q. How can researchers resolve discrepancies in reported Km and Vmax values across studies?

Variability arises from differences in enzyme purity, substrate lot consistency, and assay conditions. Standardize protocols by:

- Using commercially validated chitinases (e.g., Trichoderma viride) as positive controls.

- Pre-treating substrates with chitinase inhibitors (e.g., allosamidin) to confirm enzymatic specificity.

- Reporting detailed buffer compositions, incubation times, and detection methods (e.g., continuous vs. endpoint assays) .

Q. What methodological considerations apply when using this substrate in high-throughput screening (HTS) versus low-throughput assays?

For HTS:

- Optimize substrate concentration to balance signal-to-noise ratios and cost (e.g., 0.2 mg/mL).

- Use microplate readers with kinetic mode to track linear reaction phases.

- Validate Z’ factors (>0.5) to ensure assay robustness. For low-throughput studies:

- Prioritize fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for higher sensitivity in detecting low-abundance enzymes.

- Cross-validate results with complementary methods like HPLC-UV for hydrolysis products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.